3-tert-Butoxy-2-isocyanatopropionic acid methylester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-tert-Butoxy-2-isocyanatopropionic acid methylester is an organic compound with the molecular formula C9H15NO4 It is a derivative of propionic acid and contains both isocyanate and ester functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-tert-Butoxy-2-isocyanatopropionic acid methylester typically involves the reaction of tert-butyl alcohol with 2-isocyanatopropionic acid under controlled conditions. The reaction is carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ester bond. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters, such as temperature and pressure, is crucial for optimizing the production process.
Chemical Reactions Analysis
Types of Reactions
3-tert-Butoxy-2-isocyanatopropionic acid methylester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various esters, amides, or thioesters.
Scientific Research Applications
3-tert-Butoxy-2-isocyanatopropionic acid methylester has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving isocyanates and esters.
Industry: Used in the production of polymers and coatings due to its reactivity with various functional groups.
Mechanism of Action
The mechanism of action of 3-tert-Butoxy-2-isocyanatopropionic acid methylester involves its reactivity with nucleophiles. The isocyanate group can react with amines to form ureas, while the ester group can undergo hydrolysis to form carboxylic acids. These reactions are facilitated by the presence of catalysts or specific reaction conditions.
Comparison with Similar Compounds
Similar Compounds
2-Isocyanatopropionic acid methylester: Lacks the tert-butoxy group, making it less sterically hindered.
3-tert-Butoxypropionic acid methylester: Lacks the isocyanate group, reducing its reactivity with nucleophiles.
Uniqueness
3-tert-Butoxy-2-isocyanatopropionic acid methylester is unique due to the presence of both isocyanate and ester functional groups, allowing it to participate in a wide range of chemical reactions. The tert-butoxy group also provides steric hindrance, which can influence the compound’s reactivity and stability.
Properties
IUPAC Name |
methyl 2-isocyanato-3-[(2-methylpropan-2-yl)oxy]propanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-5-7(10-6-11)8(12)13-4/h7H,5H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMWNVZFZWRLTCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)OC)N=C=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.